4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. Specifically, this compound features a triazole ring, an amino group, and a butanol moiety, making it of interest in medicinal chemistry and pharmaceutical applications. Triazole compounds are recognized for their antifungal, antibacterial, and anti-inflammatory properties, contributing significantly to drug development.
This compound can be classified under triazole derivatives due to the presence of the 1H-1,2,3-triazole ring. It can be sourced from various synthetic pathways that involve the modification of existing triazole structures or through novel synthesis techniques. The classification of this compound falls within organic chemistry, particularly in the subfield of heterocyclic compounds.
The synthesis of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol can be approached through several methods:
The choice of solvent, temperature, and catalysts plays a crucial role in optimizing yield and purity during synthesis. For example, reactions can be conducted in solvents like acetonitrile or ethanol under controlled temperatures to enhance reaction efficiency.
The molecular structure of 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol consists of a butanol backbone attached to a triazole ring that incorporates an amino group at the para position. The chemical formula is CHNO.
The molecular weight of this compound is approximately 168.20 g/mol. Its structural features contribute to its potential reactivity and biological activity.
4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol can participate in various chemical reactions:
Reactions involving this compound are typically performed under mild conditions to maintain stability and prevent degradation.
The mechanism of action for compounds like 4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol often involves interaction with biological targets such as enzymes or receptors:
Data from studies suggest that the presence of the triazole ring is critical for its biological activity against various pathogens.
The physical properties include:
Chemical properties include:
Relevant data indicate that these properties make it suitable for various applications in medicinal chemistry.
4-(4-Amino-1H-1,2,3-triazol-1-yl)butan-2-ol has significant scientific uses:
The synthesis of 4-(4-amino-1H-1,2,3-triazol-1-yl)butan-2-ol relies on strategic multi-step sequences that integrate heterocycle formation with carbon-chain elaboration. While the compound lacks aromatic substituents for classical Friedel-Crafts reactions, analogous methodologies are adapted for precursor synthesis. The 1,2,3-triazole core is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" known for high regioselectivity and tolerance of diverse functional groups [3] [7]. Key steps include:
Table 1: Key Conditions for CuAAC in Target Molecule Synthesis
Component | Reagent | Conditions | Yield (%) |
---|---|---|---|
Alkyne (Triazole) | 4-Amino-1H-1,2,3-triazole | Ambient temperature | - |
Azide | 4-Azido-butan-2-ol | t-BuOH/H₂O (1:1) | - |
Catalyst | CuSO₄ / Sodium ascorbate | 6–12 hours | >85 |
Controlling stereochemistry is critical due to the chiral center at C2 of the butanol chain. While the target compound lacks multiple stereocenters, methodologies from related triazolylbutanols (e.g., voriconazole synthesis) inform chiral induction strategies:
Optimizing the linkage between the triazole and butanol moiety focuses on catalyst selection and reaction engineering:
Table 2: Catalytic Systems for Triazole-Alcohol Bond Formation
Method | Catalyst/Base | Conditions | Advantage |
---|---|---|---|
CuAAC | CuSO₄/NaAsc, TBTA | 25°C, t-BuOH/H₂O | High regioselectivity (1,4) |
N-Alkylation | K₂CO₃, TBAB (PTC) | 60–80°C, DMF | Direct C-N bond formation |
Flow CuAAC | Immobilized Cu(I) | <5 min residence time | Rapid, scalable, safe |
Final purification and particle morphology control are achieved through crystallization optimization:
Table 3: Crystallization Conditions and Particle Properties
Solvent System | Cooling Rate | Particle Morphology | Median Size (µm) |
---|---|---|---|
Ethanol/Water (3:1) | Slow (0.5°C/min) | Needles | 100–200 |
Isopropanol | Fast Quench | Agglomerates | 50–100 |
EtOAc/n-Heptane (1:2) | Slow (0.2°C/min) | Platelets | 20–50 |
Wet Milling (Slurry) | N/A | Micronized spheres | <10 |
Comprehensive Compound Data
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7